Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOADSQFWLZGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10BrClO3
- Molecular Weight : Approximately 315.56 g/mol
- Structural Features : The compound features a bromo and chloro substitution on the phenyl ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors, impacting several biochemical pathways. The exact molecular targets remain to be fully elucidated, but compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Biological Activity
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may target Class I PI3-kinase isoforms, which are crucial in cellular proliferation and survival pathways .
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in various preclinical models. For example, certain derivatives have been shown to induce apoptosis in xenograft tumor models by activating caspase pathways .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds. Here are some notable findings:
In Vivo Studies
In vivo studies involving SCID mice have indicated that compounds similar to this compound can be administered at specific doses without significant toxicity. For instance, a maximum tolerated dose (MTD) was established at 15 mg/kg for related compounds, which did not cause substantial weight loss or adverse effects during treatment periods .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate has shown promise in medicinal chemistry due to its ability to interact with biological targets. Preliminary studies indicate that compounds with similar structures may exhibit:
- Antimicrobial Activity : Its structural features may enhance binding affinity to bacterial enzymes, leading to potential applications in developing new antibiotics.
- Anti-cancer Properties : The compound's ability to inhibit specific cancer cell lines has been observed, suggesting a role in cancer therapeutics.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:
- Diverse Reaction Pathways : this compound can undergo various reactions such as nucleophilic substitutions and cyclization, facilitating the creation of complex organic structures.
Synthetic Routes
The synthesis typically involves several steps, including the formation of the ester followed by bromination and chlorination reactions. Alternative synthetic routes can be explored based on the availability of starting materials.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 2: Anti-cancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in certain types of cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
